molecular formula C15H20ClN3O4 B2410052 Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate CAS No. 193902-80-6

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B2410052
CAS No.: 193902-80-6
M. Wt: 341.79
InChI Key: HTMRIXVUKSIEPV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a 2-chloro-4-nitrophenyl substituent. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 2-chloro-4-nitroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., potassium carbonate).

    Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).

    Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), water.

Major Products

    Substitution: Formation of substituted piperazine derivatives.

    Reduction: Formation of 4-(2-chloro-4-aminophenyl)piperazine-1-carboxylate.

    Hydrolysis: Formation of 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

    Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate: Similar structure but lacks the chloro substituent.

    Tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate: Contains a bromo group instead of a chloro group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Different substituent on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Biological Activity

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine derivatives family. Characterized by its unique structural features, including a tert-butyl ester group and a 2-chloro-4-nitrophenyl substituent, this compound has garnered interest in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C₁₅H₂₀ClN₃O₄
  • Molecular Weight : 341.79 g/mol
  • CAS Number : 193902-80-6
  • IUPAC Name : this compound

Synthesis

The synthesis typically involves the reaction of 2-chloro-4-nitroaniline with tert-butyl piperazine-1-carboxylate in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under controlled heating conditions. This method allows for efficient production while maintaining high purity levels suitable for biological evaluations .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are some key findings regarding its biological effects:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating inhibitory effects comparable to established antibiotics. The minimum inhibitory concentration (MIC) values indicate effective activity against Gram-positive bacteria, although specific MIC data for this compound is limited in the literature .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast)10.5Induces apoptosis via caspase activation
U-937 (Leukemia)15.3Inhibits cell proliferation
A549 (Lung)12.8Disrupts microtubule dynamics leading to cell death

These studies suggest that the compound may act through mechanisms involving apoptosis induction and disruption of cellular processes critical for cancer cell survival .

Case Studies and Research Findings

  • Study on Apoptosis Induction : In vitro studies revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic markers in MCF-7 cells, suggesting a robust mechanism for inducing programmed cell death .
  • Comparative Analysis with Other Piperazine Derivatives : When compared to other piperazine derivatives, this compound exhibited superior cytotoxicity against several cancer cell lines, highlighting its potential as a lead compound for further drug development .
  • Molecular Docking Studies : Computational studies indicated strong interactions between the compound and targets associated with cancer pathways, suggesting that structural modifications could enhance its efficacy further .

Properties

IUPAC Name

tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMRIXVUKSIEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-4-fluoronitrobenzene (5 g, 27.1 mmol), 1-piperazinecarboxylic acid t-butyl ester (5 g, 26.8 mmol) and dimethylformamide (10 mL) was stirred for 3 hours and 30 minutes at an external temperature of 130° C. After adding water to the air-cooled reaction mixture, extraction was performed 3 times with chloroform. The organic layers were washed with brine and dried over anhydrous magnesium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel colurn chromatography (ethyl acetate/heptane) to give 5.93 g of the title compound as a yellow solid.
Quantity
5 g
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reactant
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5 g
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of t-butyl 1-piperazinecarboxylate 38 (1.0 g., 5.37 mmole), 3-chloro-4-fluoronitrobenzene (0.94 g., 5.37 mmole) and diisopropylethylamine (0.70 g., 5.4 mmole) in DMSO (30 mL.) was heated 16 hours at 100°, cooled to r.t. and poured into ice water (300 mL.). The suspension was extracted with ethyl acetate (2×60 mL.). The combined organic layers were washed with water (3×40 mL.), dried over Na2SO4 and evaporated to dryness to give an orange solid which was recrystallized twice from methanol to give the title compound, 1.2 g. MS (M+H)+ 342.0
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1 g
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reactant
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0.94 g
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0.7 g
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30 mL
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ice water
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300 mL
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Synthesis routes and methods III

Procedure details

A mixture of 1-bromo-2-chloro-4-nitrobenzene (1 g, 4.2 mmol), tert-butyl piperazine-1-carboxylate (0.86 g, 4.6 mmol), potassium carbonate (878 mg, 6.4 mmol) and tetrabutyl ammonium bromide (137 mg, 0.42 mmol) in dimethylsulfoxide (20 mL) was heated at 125° C. for 3 hours. After cooling to ambient temperature, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel eluting with 5/1 petroleum ether/ethyl acetate to give the title compound. MS: 342 (M+H+)
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1 g
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reactant
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0.86 g
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reactant
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878 mg
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reactant
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137 mg
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catalyst
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20 mL
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